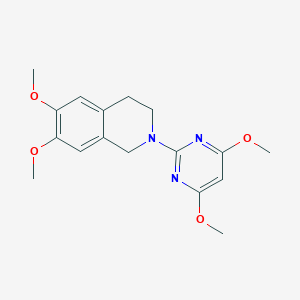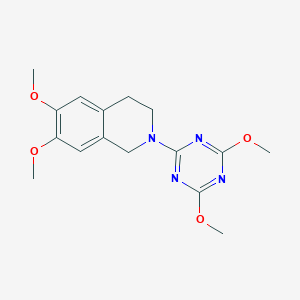![molecular formula C14H14F3N7 B6473957 2-methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole CAS No. 2640874-44-6](/img/structure/B6473957.png)
2-methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an imidazole ring, a triazole ring, and a trifluoromethyl group . These groups are common in many pharmaceutical compounds due to their ability to form strong interactions with biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a triazole ring, and a trifluoromethyl group . The presence of these groups can significantly affect the compound’s physicochemical and pharmacological properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could significantly improve the physicochemical properties of the parent molecules due to the unique character of the fluorine atom .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N7/c1-9-18-4-5-22(9)6-10-7-23(8-10)12-3-2-11-19-20-13(14(15,16)17)24(11)21-12/h2-5,10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGLEFGBVDDOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B6473874.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473884.png)
![2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6473904.png)
![4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B6473912.png)
![6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6473918.png)
![2-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6473919.png)
![2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B6473927.png)
![4-{1-[(3-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6473937.png)
![4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6473943.png)

![2-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6473953.png)
![9-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-9H-purine](/img/structure/B6473958.png)
![4-[(3,4-dichlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473959.png)

